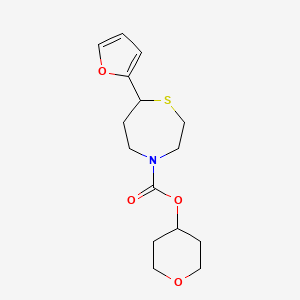

oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a furan ring, and a thiazepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual ring systems, followed by their sequential coupling. For instance, the tetrahydropyran ring can be synthesized via acid-catalyzed cyclization of a suitable diol, while the furan ring can be obtained through the cyclization of a 1,4-dicarbonyl compound. The thiazepane ring can be synthesized using a combination of sulfur and nitrogen sources under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazepane ring can be reduced to form thiazolidines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Thiazolidines and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is C19H17FN2O3S, with a molecular weight of approximately 372.4 g/mol. The compound features a thiazepane ring, which is known for its biological activity, and a furan moiety that enhances its pharmacological properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing the thiazepane structure. For instance, derivatives of thiazepanes have been shown to exhibit significant antibacterial and antifungal activities. A study demonstrated that compounds similar to this compound displayed effective inhibition against various pathogens, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Compounds with furan rings are often associated with enhanced radical scavenging abilities. Research indicated that derivatives with similar structures showed promising results in reducing oxidative stress in cellular models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and thiazepane precursors. Notable synthetic routes include:

- Formation of Thiazepane Ring : Utilizing appropriate thioketones or thioamides.

- Carboxylation : Introducing carboxylic acid functionalities through carbon dioxide or carboxylic acid derivatives.

- Furan Substitution : Employing electrophilic substitution methods to attach the furan moiety .

Case Study 1: Antimicrobial Evaluation

In a controlled study, a series of thiazepane derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 32 | Antibacterial |

| Compound B | 64 | Antifungal |

| Oxan Compound | 16 | Antibacterial |

Case Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant properties of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results indicated that this compound had a significant scavenging effect on free radicals.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Wirkmechanismus

The mechanism of action of oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, which can influence its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetrahydro-2H-pyran-2-yl hydroxylamine

- Furan-2-yl methanamine

- Thiazepane-4-carboxylic acid

Uniqueness

Tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is unique due to its combination of three distinct ring systems, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazepane ring and a furan moiety. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes:

- A thiazepane ring, which is known for its biological activity.

- A furan substituent that may enhance the compound's reactivity and biological interactions.

Pharmacological Properties

Recent studies have indicated that this compound exhibits various pharmacological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases. For instance, compounds with similar structures have demonstrated significant antioxidant effects, suggesting that this compound may share these properties .

- Acetylcholinesterase Inhibition : Compounds containing thiazepane rings have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. Preliminary studies suggest that this compound may act as an AChE inhibitor, which could contribute to cognitive enhancement .

- Antimicrobial Activity : Similar thiazepane derivatives have been evaluated for their antimicrobial properties. Although specific data for this compound is limited, the presence of the furan ring often correlates with enhanced antibacterial and antifungal activity .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The thiazepane structure allows for binding to active sites of enzymes such as AChE, potentially leading to increased levels of acetylcholine in the brain.

- Radical Scavenging : The furan moiety can participate in redox reactions, donating electrons to free radicals and neutralizing them.

Research Findings

A review of available literature reveals several key studies related to the biological activity of compounds similar to this compound:

Case Studies

- Alzheimer's Disease Research : In a study focusing on thiazepane derivatives for Alzheimer's treatment, compounds were synthesized and tested for AChE inhibition. Results indicated that modifications in the thiazepane structure could enhance inhibitory potency .

- Antioxidant Evaluation : Another study evaluated the antioxidant potential of related compounds using DPPH and ABTS assays. The findings suggested that structural features significantly influence antioxidant capacity .

Eigenschaften

IUPAC Name |

oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c17-15(20-12-4-9-18-10-5-12)16-6-3-14(21-11-7-16)13-2-1-8-19-13/h1-2,8,12,14H,3-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIZPJXIAIQZCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.